![molecular formula C13H9ClN4O B2447753 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-62-5](/img/structure/B2447753.png)
4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
“4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .Scientific Research Applications
Antimicrobial Activity
- Antibacterial properties : Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have demonstrated antimicrobial activity. Particularly, these compounds have shown effectiveness against multi-drug-resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli. This suggests potential applications in developing new antimicrobial drugs (Sheikhi-Mohammareh et al., 2020).
Cancer Research
- Kinase Inhibition : Derivatives of pyrazolo[1,5-a]pyrimidine have been found to inhibit the activity of the Discoidin domain receptor 1 (DDR1), a potential target in anticancer drug discovery. This inhibition can potentially suppress cancer cell proliferation, invasion, adhesion, and tumorigenicity (Gao et al., 2013).
- BCR-ABL Tyrosine Kinase Inhibitors : Compounds with pyrazolo[1,5-a]pyrimidin-6-yl in their structure have shown inhibitory activity against BCR-ABL1 kinase, a therapeutic target in certain cancers. This suggests their potential as lead compounds for new cancer therapies (Hu et al., 2016).
Imaging and Diagnostics
- Positron Emission Tomography (PET) Imaging : Pyrazolo[1,5-a]pyrimidine derivatives have been explored as potential agents for tumor imaging with PET. The introduction of certain groups in these compounds can improve their uptake in tumor cells, making them valuable for diagnostic imaging (Xu et al., 2012).
Drug Design
- Structure-Based Drug Design : Compounds with pyrazolo[1,5-a]pyrimidine structure have been used in the development of drugs targeting the PDE9A enzyme. This approach combines parallel synthetic chemistry and structure-based drug design, suggesting a methodology that could be applicable to this compound (Verhoest et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This is particularly effective in cancer cells, which rely on rapid cell division for growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of certain examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Future Directions
Given the significant impact of pyrazolo[1,5-a]pyrimidines in medicinal chemistry and material science, future research could focus on developing new synthetic pathways for the preparation and post-functionalization of this functional scaffold . Additionally, the exploration of their potential applications in other fields could also be a promising direction .
properties
IUPAC Name |
4-chloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-10-3-1-9(2-4-10)13(19)17-11-7-15-12-5-6-16-18(12)8-11/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKGIJEJPAWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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